5beta-Pregnane-3,20-dione

Descripción general

Descripción

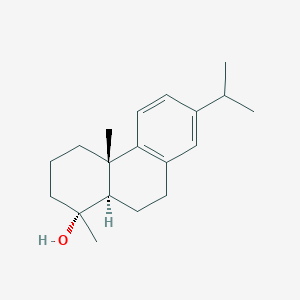

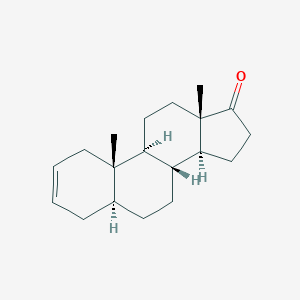

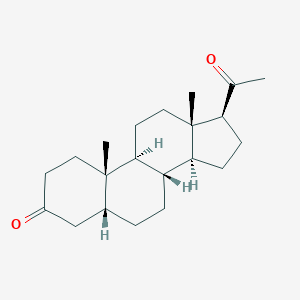

5β-Pregnane-3,20-dione, also known as 5β-Dihydroprogesterone or pregnanedione, is an endogenous neurosteroid and an intermediate in the biosynthesis of pregnanolone and epipregnanolone from progesterone . It is synthesized from progesterone by the enzyme 5β-reductase .

Synthesis Analysis

5β-Pregnane-3,20-dione is synthesized from progesterone by the enzyme 5β-reductase . It is an intermediate in the biosynthesis of pregnanolone and epipregnanolone .Molecular Structure Analysis

The molecular formula of 5β-Pregnane-3,20-dione is C21H32O2 . The IUPAC name is (5beta)-pregnane-3,20-dione . The structure is based on a hydroxylated prostane moiety .Chemical Reactions Analysis

5β-Pregnane-3,20-dione is an intermediate in the biosynthesis of pregnanolone and epipregnanolone from progesterone . It is synthesized from progesterone by the enzyme 5β-reductase .Physical And Chemical Properties Analysis

The molecular weight of 5β-Pregnane-3,20-dione is 316.4776 g/mol . The exact mass is 316.24023 .Aplicaciones Científicas De Investigación

Neurological Effects

5beta-Pregnane-3,20-dione has been studied for its potential effects on the central nervous system. Kawahara, Berman, and Green (1975) found that this compound is converted from progesterone in dog cerebral cortex, potentially impacting the regulation of the sensorium, as these compounds are known depressors of the central nervous system (Kawahara, Berman, & Green, 1975). Additionally, Rodgers and Johnson (1998) observed anxiolytic-like effects from this compound in mice, suggesting its role in reducing anxiety-related behavior (Rodgers & Johnson, 1998).

Reproductive and Endocrine Studies

In reproductive studies, Atkins et al. (1976) identified this compound in pregnant mare serum and observed its fluctuating levels during gestation, indicating a possible role in pregnancy (Atkins et al., 1976). Korpi et al. (2001) also found that neurosteroids like this compound might influence motor performance, particularly in the context of alcohol sensitivity (Korpi et al., 2001).

Neuroactive Steroid Modulation

Robichaud and Debonnel (2004) examined the modulation of serotonergic neurons by neuroactive steroids, including this compound. Their findings suggest a cellular basis for the potential antidepressant effects of neurosteroids (Robichaud & Debonnel, 2004).

Hematological Effects

Fisher et al. (1977) conducted a cooperative assay to evaluate the erythropoietic activity of various steroids, including this compound, in mice. Their findings did not show significant erythropoietic activity for this compound (Fisher et al., 1977).

Pharmacognosy and Plant Metabolism

Haussmann et al. (1997) investigated the effects of several pregnanes, including this compound, on cardenolide accumulation in cultures of Digitalis lanata, a medicinal plant (Haussmann et al., 1997).

Mecanismo De Acción

Target of Action

5beta-Pregnane-3,20-dione, also known as 5β-DHP or pregnanedione, primarily targets several receptors and enzymes in the human body . These include:

These targets play crucial roles in various biological processes, including gene expression, metabolic regulation, and steroid biosynthesis .

Mode of Action

This compound interacts with its targets in several ways . It acts as a positive allosteric modulator of the GABA A receptor and a negative allosteric modulator of the GABA A -rho receptor . It also binds and transactivates the retinoic acid response elements that control the expression of certain genes . Furthermore, it has been found to act as an agonist of the pregnane X receptor (PXR), albeit weakly .

Biochemical Pathways

This compound is an endogenous neurosteroid and an intermediate in the biosynthesis of pregnanolone and epipregnanolone from progesterone . It is synthesized from progesterone by the enzyme 5β-reductase . The compound’s interactions with its targets can affect various biochemical pathways, leading to downstream effects on gene expression, metabolic regulation, and more .

Result of Action

The action of this compound results in several molecular and cellular effects . It has been found to possess anesthetic, anxiolytic, and antinociceptive effects . Additionally, it has been found to regulate uterine contractility through activation of the PXR .

Direcciones Futuras

5β-Pregnane-3,20-dione is a subject of ongoing research due to its role as an endogenous neurosteroid and its potential therapeutic applications . Further studies are needed to fully understand its mechanism of action and potential uses in medicine.

Relevant Papers For more detailed information, you may want to refer to the relevant papers and documents provided in the references .

Propiedades

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRPGKVKISIQBV-XWOJZHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878589 | |

| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128-23-4 | |

| Record name | 5β-Dihydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,20-Pregnanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,20-Pregnanedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5.beta.-Dihydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,20-PREGNANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105J2Q45A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the physiological significance of 5beta-Pregnane-3,20-dione conversion in the human body?

A1: this compound is a metabolite of progesterone formed via the enzymatic activity of 5beta-reductase. This enzyme is present in various human tissues, including the brain [], liver [], and endometrium []. While its exact function remains unclear, research suggests this compound might be involved in regulating the sensorium due to the known central nervous system depressant effects of 5beta-pregnane compounds []. Additionally, studies on human umbilical and placental blood vessels indicate a potential role for this compound in maintaining healthy blood flow in the umbilico-placental circulation [].

Q2: How does the activity of 5beta-reductase differ across various tissues and how does this relate to the menstrual cycle?

A2: Research shows that 5beta-reductase exhibits distinct activity patterns across different tissues and is influenced by the menstrual cycle in specific tissues. For instance, in the human endometrium, 5alpha-reductase, another enzyme involved in progesterone metabolism, is mainly found in microsomes, while 5beta-reductase activity is exclusively observed in the cytosol []. Furthermore, the specific activity of these enzymes fluctuates throughout the menstrual cycle, with 5alpha-reductase activity peaking in the early proliferative phase and 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD) activity reaching its highest point in the middle of the secretory phase [].

Q3: Does the degree of differentiation in endometrial carcinoma affect the activity of progesterone-metabolizing enzymes?

A3: Yes, the degree of tumor differentiation in endometrial carcinoma appears to influence the activity of enzymes involved in progesterone metabolism. Studies have shown that the specific activity of 5alpha-reductase increases with decreasing tumor differentiation, while the activity of 20alpha-HSD decreases []. This finding highlights the potential implications of progesterone metabolism in the context of endometrial carcinoma.

Q4: Can this compound influence cardenolide production in plants like Digitalis lanata?

A4: Research on Digitalis lanata, a plant known for producing cardenolides, reveals that this compound can significantly increase cardenolide content in light-grown shoot cultures []. This suggests a potential role of this compound in stimulating specific cardenolide biosynthetic pathways, particularly the "norcholanic acid pathway" which leads to the formation of fucose-type cardenolides [].

Q5: How does this compound compare to progesterone and its other metabolites in terms of relaxing human umbilical and placental blood vessels?

A5: Studies on isolated human umbilical and placental blood vessels indicate that both progesterone and this compound are potent vasodilators, exhibiting greater efficacy compared to other tested progestins such as 5alpha-pregnane-3,20-dione and 5alpha-pregnane-3beta-ol-20-one []. This suggests that both progesterone and its metabolite, this compound, might play a crucial role in regulating blood flow in the umbilico-placental system [].

Q6: What is the role of this compound in the context of the serotonergic system and its potential implications for mood disorders?

A6: Research suggests that this compound can significantly increase the firing activity of serotonergic neurons in the dorsal raphe nucleus of female rats []. This effect is particularly interesting considering the established link between the serotonergic system and mood disorders. The study also demonstrated distinct time-frames for the effects of different neurosteroids, with this compound showing a transient effect peaking at 7 days, while dehydroepiandrosterone (DHEA) exhibited a sustained effect over 21 days [].

Q7: How does the interaction of this compound and DHEA with sigma 1 receptors differ?

A7: While both this compound and DHEA can increase the firing activity of serotonergic neurons, their mechanisms of action differ. The effect of DHEA is mediated by sigma 1 receptors, as demonstrated by the ability of the selective sigma 1 receptor antagonist NE-100 to block its effect. In contrast, the effect of this compound is independent of sigma 1 receptors, as NE-100 did not prevent its effect on serotonergic neuron firing [].

Q8: What insights can be gained from the crystal structure of progesterone 5beta-reductase regarding its function?

A8: Crystallization and preliminary crystallographic analysis of selenomethionine-labelled progesterone 5beta-reductase from Digitalis lanata revealed that it belongs to the Rossmann-fold family of proteins []. Enzymes in this family typically bind nucleotides, like NADH or NADPH, which are essential for the reduction reactions catalyzed by reductases. This structural information provides valuable insights into the catalytic mechanism of progesterone 5beta-reductase and its role in converting progesterone to this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)